molecular formula C19H21N5OS B11675962 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11675962
M. Wt: 367.5 g/mol
InChI Key: OXCJGZZECANFEH-UDWIEESQSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole ring, a dimethylamino group, and a hydrazide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H21N5OS/c1-23(2)15-10-8-14(9-11-15)12-20-22-18(25)13-26-19-21-16-6-4-5-7-17(16)24(19)3/h4-12H,13H2,1-3H3,(H,22,25)/b20-12+

InChI Key

OXCJGZZECANFEH-UDWIEESQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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